

initial studies on the efficacy of Climarapro for vasomotor symptoms

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Compound of Interest

Compound Name: Climarapro

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An In-depth Technical Guide on the Initial Efficacy Studies of **Climarapro** for Vasomotor Symptoms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical studies on the efficacy of **Climarapro**® (estradiol/levonorgestrel transdermal system) for the treatment of moderate to severe vasomotor symptoms associated with menopause. The data presented is derived from a pivotal 12-week, randomized, double-blind, placebo-controlled, multicenter clinical trial.

Data Presentation: Efficacy in Reducing Vasomotor Symptoms

The primary efficacy of **Climarapro** was evaluated by the reduction in the frequency and severity of moderate to severe hot flashes compared to a placebo. The following tables summarize the quantitative data from the key clinical trial.^[1]

Table 1: Mean Daily Number of Moderate to Severe Hot Flashes (Intent-to-Treat Population)

Timepoint	Climarapro (0.045 mg estradiol / 0.015 mg levonorgestrel per day)	Placebo
Baseline	10.13 (n=92)	10.8 (n=88)
Week 4	2.74 (73% reduction from baseline)	6.16 (43% reduction from baseline)
Week 8	1.22 (n=80)	5.35 (n=73)
Week 12	1.01 (90% reduction from baseline)	5.62 (48% reduction from baseline)

P-value for comparison with placebo was <0.001 at weeks 4 and 12.[\[1\]](#)

Table 2: Mean Daily Severity of Moderate to Severe Hot Flashes (Intent-to-Treat Population)

Timepoint	Climarapro (0.045 mg estradiol / 0.015 mg levonorgestrel per day)	Placebo
Baseline	2.48 (n=92)	2.42 (n=89)
Week 12	Statistically significant reduction from baseline	-

Climarapro demonstrated a statistically significant reduction in the severity of moderate to severe hot flashes at week 12 compared to placebo (P<0.001).[\[1\]](#)

Experimental Protocols

The pivotal study was a 12-week, randomized, double-blind, multicenter clinical trial designed to assess the efficacy of **Climarapro** in postmenopausal women experiencing moderate to severe vasomotor symptoms.

Study Design:

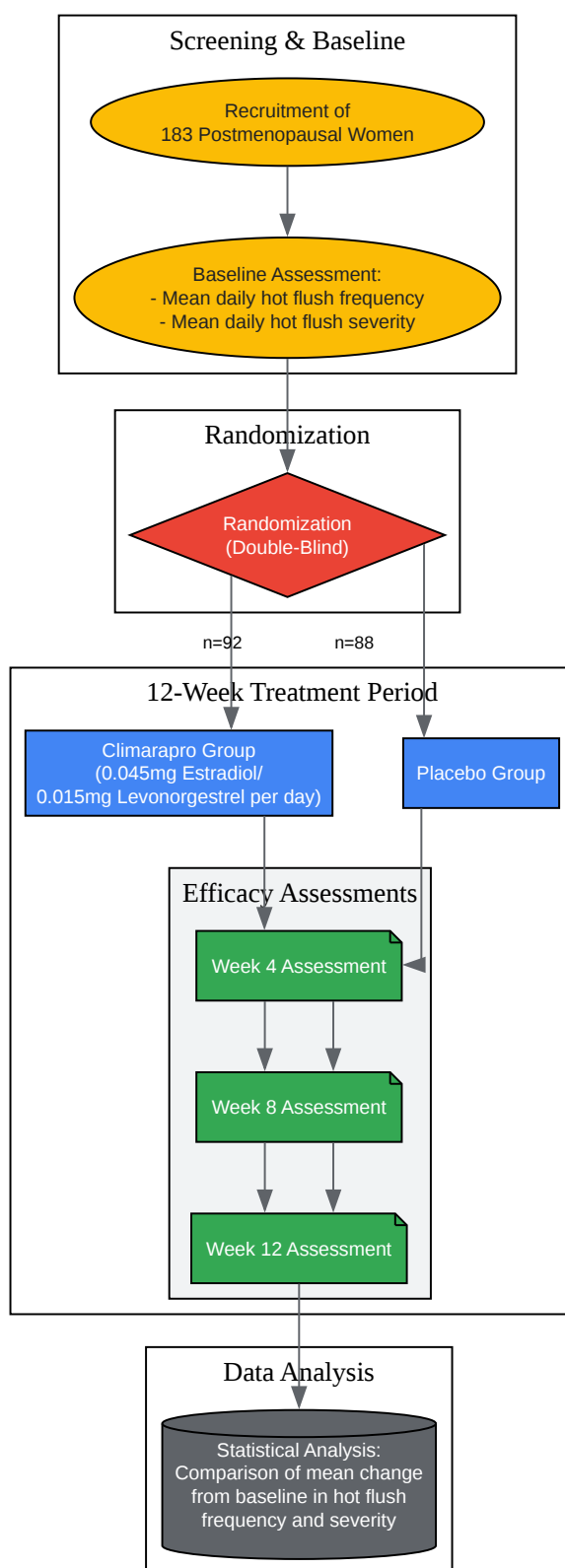
- Participants: 183 postmenopausal women with an average age of 52 years were enrolled.[\[1\]](#)

- Inclusion Criteria: Participants were experiencing moderate to severe vasomotor symptoms.
- Treatment Arms:
 - Active Treatment Group: Application of the **Climarapro** transdermal system, delivering a nominal 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.[\[2\]](#)
 - Placebo Group: Application of a matching placebo transdermal system.
- Randomization and Blinding: Subjects were randomly assigned to either the active treatment or placebo group in a double-blind fashion, meaning neither the participants nor the investigators knew which treatment was being administered.
- Duration: The treatment period was 12 weeks.[\[1\]](#)
- Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe vasomotor symptoms at weeks 4 and 12.
- Data Collection: Participants recorded the frequency and severity of their hot flushes in a daily diary.

Mechanism of Action and Experimental Workflow

Climarapro is a hormone replacement therapy that combines estradiol, an estrogen, and levonorgestrel, a progestin.[\[3\]](#) The therapeutic effect on vasomotor symptoms is achieved by restoring circulating levels of estrogen, which are diminished during menopause. Estrogen plays a crucial role in the thermoregulatory centers of the brain. The decline in estrogen is thought to lead to a narrowing of the thermoneutral zone, making women more sensitive to slight changes in core body temperature and triggering the physiological responses of hot flushes and sweating. By replenishing estrogen levels, **Climarapro** helps to stabilize the thermoregulatory center and alleviate these symptoms. The addition of levonorgestrel is to prevent endometrial hyperplasia in women with a uterus.

Below is a diagram illustrating the workflow of the pivotal 12-week clinical trial.



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Caption: Workflow of the 12-week pivotal clinical trial of **Climarapro**.

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References

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